molecular formula C20H22N4O3S B12018330 2-Ethoxy-4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol

2-Ethoxy-4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol

Cat. No.: B12018330
M. Wt: 398.5 g/mol
InChI Key: MPOKWPHPZJRHPU-CIAFOILYSA-N
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Description

2-Ethoxy-4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol is a complex organic compound with a unique structure that combines phenol, triazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol typically involves multiple steps. One common method includes the reaction of 2-ethoxyphenol with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with a triazole derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Ethoxy-4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol involves its interaction with specific molecular targets. The phenol and triazole groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity or receptor binding. The sulfanyl group may also play a role in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol
  • 2-[(E)-[[3-(triethoxysilyl)propyl]imino]methyl]phenol
  • 4-Bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol

Uniqueness

2-Ethoxy-4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol is unique due to the presence of the triazole and sulfanyl groups, which are not commonly found together in similar compounds. These groups confer distinct chemical and biological properties, making this compound a valuable subject for research and development .

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H22N4O3S/c1-4-26-18-10-14(8-9-17(18)25)12-21-24-19(22-23-20(24)28)15-6-5-7-16(11-15)27-13(2)3/h5-13,25H,4H2,1-3H3,(H,23,28)/b21-12+

InChI Key

MPOKWPHPZJRHPU-CIAFOILYSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC(C)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC(C)C)O

Origin of Product

United States

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